3-(Hex-1-en-3-yl)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hex-1-en-3-yl)pentane-2,4-dione is an organic compound with the molecular formula C11H18O2 It is a derivative of pentane-2,4-dione, featuring a hex-1-en-3-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hex-1-en-3-yl)pentane-2,4-dione typically involves the reaction of 1-chloro-2-hexene with acetylacetone (pentane-2,4-dione) under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloro group is replaced by the acetylacetone moiety . The reaction conditions often include the use of polar organic solvents and a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hex-1-en-3-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hex-1-en-3-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Hex-1-en-3-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 3-(Hex-1-en-3-yl)pentane-2,4-dione involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. Additionally, the compound’s ability to undergo keto-enol tautomerism allows it to participate in various chemical reactions, contributing to its versatility in synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentane-2,4-dione:
3-(3-oxoisoindolin-1-yl)pentane-2,4-dione: A derivative with potential neuroprotective effects, studied for its ability to inhibit amyloid β aggregation.
3-(3-phenylprop-2-yn-1-ylidene)pentane-2,4-dione:
Uniqueness
3-(Hex-1-en-3-yl)pentane-2,4-dione is unique due to its hex-1-en-3-yl substituent, which imparts distinct chemical and physical properties. This
Eigenschaften
CAS-Nummer |
80403-78-7 |
---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
3-hex-1-en-3-ylpentane-2,4-dione |
InChI |
InChI=1S/C11H18O2/c1-5-7-10(6-2)11(8(3)12)9(4)13/h6,10-11H,2,5,7H2,1,3-4H3 |
InChI-Schlüssel |
OYCMPGKPTGOQFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C=C)C(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.